Benzenesulfinamide

Beschreibung

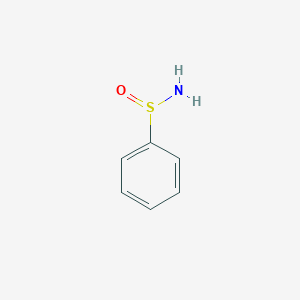

Structure

3D Structure

Eigenschaften

IUPAC Name |

benzenesulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c7-9(8)6-4-2-1-3-5-6/h1-5H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCPEOFEBREKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461151 | |

| Record name | Benzenesulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16066-31-2 | |

| Record name | Benzenesulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzenesulfinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzenesulfinamide: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzenesulfinamide, a chiral organosulfur compound, represents a cornerstone in modern asymmetric synthesis. Though less common than its sulfonamide counterpart, the sulfinamide functional group, characterized by a stereogenic sulfur center, offers unique chemical properties and reactivity. This guide provides a comprehensive technical overview of this compound, detailing its core structure, physicochemical properties, and key synthetic methodologies. It explores the compound's reactivity, emphasizing its pivotal role as a precursor to valuable chiral auxiliaries and its applications in the stereoselective synthesis of complex molecules. This document serves as an essential resource for researchers leveraging sulfur-based reagents in organic synthesis and drug discovery.

Introduction: Distinguishing this compound

In the landscape of organosulfur chemistry, a critical distinction exists between benzenesulfonamide [C₆H₅S(O)₂NH₂] and this compound [C₆H₅S(O)NH₂]. While both are derivatives of benzene, the oxidation state of the central sulfur atom fundamentally alters their structure and chemical behavior. Benzenesulfonamide features a hexavalent sulfur atom double-bonded to two oxygen atoms, resulting in a trigonal planar geometry around the sulfur. In contrast, this compound possesses a tetracoordinate, pyramidal sulfur atom with one double bond to oxygen and a lone pair of electrons.[1] This lone pair renders the sulfur atom a stable stereocenter, making this compound and its derivatives intrinsically chiral.[1]

This inherent chirality is the most significant feature of the sulfinamide group and is the foundation of its widespread use in asymmetric synthesis, most notably as a precursor to powerful chiral auxiliaries like the Ellman and Davis reagents.[1] This guide focuses exclusively on the structure, properties, synthesis, and reactions of the parent this compound and its direct derivatives.

Molecular Structure and Physicochemical Properties

The core structure of this compound consists of a phenyl group attached to a sulfinyl group (-S(O)-), which is in turn bonded to an amino group (-NH₂). The stereogenic nature of the sulfur atom is a defining characteristic.

Caption: 2D representation of the this compound molecule.

Core Chemical Properties

The PubChem database provides fundamental identifiers and computed properties for the parent this compound molecule.[2]

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 16066-31-2 | [2] |

| Molecular Formula | C₆H₇NOS | [2] |

| Molecular Weight | 141.19 g/mol | [2] |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)N | [2] |

| InChI Key | QJCPEOFEBREKQB-UHFFFAOYSA-N | [2] |

Note: Experimental physical properties such as melting point, boiling point, and solubility for the unsubstituted parent this compound are not widely reported in readily accessible literature, which typically focuses on its more stable, substituted derivatives.

Synthesis of Sulfinamides

The synthesis of sulfinamides is a well-established field, with several robust methods available to researchers. The primary challenge and focus of these methods often lie in controlling the stereochemistry at the sulfur center.

From Sulfonyl Chlorides (Reductive Amination)

A highly expedient and broadly applicable method involves the one-pot synthesis from readily available sulfonyl chlorides. This approach circumvents the need to handle often unstable sulfinyl chloride intermediates. The reaction proceeds via an in situ reduction of the sulfonyl chloride, followed by trapping with an amine.[3][4][5]

Caption: General workflow for one-pot sulfinamide synthesis from sulfonyl chlorides.

Experimental Protocol: Synthesis of N-Benzyl-p-toluenesulfinamide [3][4]

This protocol is a representative example of the reductive amination of a sulfonyl chloride.

-

Reaction Setup: To a solution of p-toluenesulfonyl chloride (1.0 equiv) in dichloromethane (CH₂Cl₂) at 0 °C, add a pre-mixed solution of benzylamine (1.0 equiv), triethylamine (TEA, 2.0 equiv), and triphenylphosphine (PPh₃, 1.0 equiv) in CH₂Cl₂. The addition should be performed dropwise over 1 hour.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) analysis of the crude product to observe the disappearance of the starting material and the formation of the sulfinamide.

-

Workup: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure sulfinamide.

Causality: The key to this one-pot method is the controlled reduction of the sulfonyl chloride to a more reactive sulfinyl intermediate by triphenylphosphine. The amine, present in the same pot, then acts as a nucleophile to trap this intermediate, forming the S-N bond. Triethylamine serves as a base to neutralize the HCl generated during the reaction. Adding the mixed reagents to the sulfonyl chloride (Method D in the cited literature) was found to be optimal for minimizing the formation of the sulfonamide byproduct.[3][4]

From Sulfinyl Chlorides

The traditional and most direct method for sulfinamide synthesis is the reaction of a sulfinyl chloride with a primary or secondary amine.[1] This method is highly effective, provided the sulfinyl chloride is stable and accessible.

Caption: Synthesis of sulfinamides from sulfinyl chlorides.

Chemical Reactivity and Applications

The utility of benzenesulfinamides stems from the reactivity of the sulfinyl group and its ability to serve as a chiral director.

Oxidation to Sulfonamides

Sulfinamides can be readily oxidized to the corresponding sulfonamides. This transformation is significant as it allows for the installation of a sulfonamide group, a common pharmacophore, at a late stage in a synthetic sequence.[6] This oxidation can be achieved using various oxidizing agents.

Role as a Chiral Auxiliary

The most prominent application of sulfinamides is in asymmetric synthesis. Enantiopure sulfinamides, particularly tert-butanesulfinamide (Ellman's auxiliary) and p-toluenesulfinamide (Davis's auxiliary), are powerful chiral auxiliaries.[1] They react with aldehydes and ketones to form sulfinylimines, which can then undergo diastereoselective nucleophilic addition. Subsequent acidic hydrolysis cleaves the auxiliary, yielding a chiral amine in high enantiomeric excess. This methodology provides a highly reliable and general route to chiral amines, which are crucial building blocks in pharmaceutical synthesis.

Acid-Catalyzed Crossover Reaction

Under mild acid catalysis (e.g., trifluoroacetic acid), a mixture of two different sulfinamides can undergo a "crossover" reaction, resulting in an equilibrium mixture of all four possible sulfinamide products.[6][7] This reaction highlights the dynamic nature of the S-N bond under acidic conditions and can be leveraged in dynamic combinatorial chemistry for ligand discovery.[6] It is important to note that primary sulfinamides and those with electron-rich N-aryl substituents may give lower yields or undergo unwanted rearrangements.[7]

Spectroscopic Characterization

Spectroscopic data for the parent this compound is not as commonly reported as for its sulfonamide analogue. The following represents expected characteristic signals based on the structure and data for related derivatives.

| Spectroscopy | Characteristic Features |

| ¹H NMR | - Aromatic protons (C₆H₅): Multiplet in the range of δ 7.2-7.8 ppm. - Amine protons (-NH₂): A broad singlet, the chemical shift of which is dependent on solvent and concentration. |

| ¹³C NMR | - Aromatic carbons: Signals typically appearing in the δ 120-145 ppm region. |

| IR Spectroscopy | - S=O Stretch: A strong absorption band typically appears in the region of 1070-1090 cm⁻¹. - N-H Stretch: One or two bands (for -NH₂) in the region of 3200-3400 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): Expected at m/z = 141 for the parent compound. - Common Fragments: Loss of NH₂ (m/z = 125), loss of SO (m/z = 93), and the phenyl cation (m/z = 77). |

Safety and Handling

Based on the GHS classification for this compound provided in the PubChem database, the compound should be handled with appropriate care.[2]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

-

-

Precautionary Measures:

-

Use in a well-ventilated area, preferably a fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Conclusion

This compound is a fundamentally important, albeit under-documented, parent compound in the rich field of chiral organosulfur chemistry. Its defining feature—the stereogenic sulfur center—has been masterfully exploited in the development of powerful chiral auxiliaries that are indispensable in modern asymmetric synthesis. While the synthesis of sulfinamides is robust, with efficient one-pot methods available from common starting materials like sulfonyl chlorides, the parent compound itself remains less characterized than its myriad of useful derivatives. This guide has synthesized the available technical information to provide a clear overview of its structure, synthesis, and reactivity, highlighting its crucial role as a versatile synthetic intermediate for researchers in organic and medicinal chemistry.

References

-

Harmata, M., & Hong, X. (2007). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 72(2), 683-685. [Link]

-

Harmata, M., & Hong, X. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Journal of Organic Chemistry. [Link]

-

Zhang, Y., et al. (2024). Sulfinamide Crossover Reaction. The Journal of Organic Chemistry. [Link]

-

Jinli Chemical. (2026). Benzenesulfonamide: Structure, Properties, and Applications. Jinli Chemical. [Link]

-

Harmata, M., & Hong, X. (2007). Expedient synthesis of sulfinamides from sulfonyl chlorides. PubMed. [Link]

-

Singh, R. P., et al. (2024). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. ACS Organic & Inorganic Au. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Zhang, Y., et al. (2024). Sulfinamide Crossover Reaction. ACS Publications. [Link]

-

Lo, P. K. T., Oliver, G. A., & Willis, M. C. (2020). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]

-

Wikipedia. (n.d.). Sulfinamide. Wikipedia. [Link]

-

Jining Kendray Chemical Technology Co.,Ltd. (n.d.). Benzenesulfonamide. Jining Kendray Chemical Technology Co.,Ltd.[Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Sulfinamides. Organic Chemistry Portal. [Link]

-

Çetinkaya, Y., et al. (2018). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. [Link]

-

CAS. (n.d.). Benzenesulfonamide. CAS Common Chemistry. [Link]

-

Kaur, P., et al. (2023). Scope of primary sulfinamides. Reaction conditions: carboxylic acid... ResearchGate. [Link]

Sources

- 1. Sulfinamide - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H7NOS | CID 11286519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expedient synthesis of sulfinamides from sulfonyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sulfinamide Crossover Reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzenesulfinamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of benzenesulfinamide, a versatile sulfur-containing organic compound. Differentiated from its more oxidized counterpart, benzenesulfonamide, this compound possesses unique reactivity and has garnered interest as a valuable building block in organic synthesis and medicinal chemistry. This document delves into its fundamental chemical and physical properties, detailed synthesis protocols, reactivity, and its emerging applications in the field of drug discovery and development.

Core Chemical Identity and Physicochemical Properties

This compound is an organosulfur compound featuring a sulfinamide group attached to a benzene ring. Understanding its fundamental properties is critical for its effective application in research and synthesis.

Chemical Formula: C₆H₇NOS

Molecular Weight: 141.19 g/mol

IUPAC Name: this compound

CAS Number: 16066-31-2

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NOS | |

| Molecular Weight | 141.19 g/mol | |

| Appearance | (Likely a solid at room temperature) | Inferred |

| Solubility | (Data not widely available, but expected to be soluble in polar organic solvents) | Inferred |

Synthesis of this compound and Its Derivatives

The synthesis of sulfinamides can be approached through several strategic pathways, ranging from classical methods to modern catalytic systems. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Modern Catalytic Approaches

Recent advancements in catalysis have provided efficient and modular routes to aryl sulfinamides, offering high functional group tolerance and mild reaction conditions.

A notable modern approach involves the palladium-catalyzed addition of aryl halides or pseudo-halides to N-sulfinylamines.[1] This method is advantageous due to the broad availability of aryl halide starting materials.

Reaction Causality: This transformation is driven by the ability of a palladium catalyst to facilitate the oxidative addition into the aryl halide bond, followed by a series of steps involving the N-sulfinylamine to form the C-S bond and subsequently the desired sulfinamide. The use of specific phosphine ligands is crucial for achieving high efficiency, particularly for electron-rich and neutral aryl bromides.[2]

Experimental Protocol: Palladium-Catalyzed Synthesis of an N-Aryl-tert-butanesulfinamide [3]

-

Materials:

-

Aryl halide (1.0 equiv)

-

tert-Butanesulfinamide (1.2 equiv)

-

Pd₂(dba)₃ (Palladium catalyst)

-

tBuXPhos (Ligand)

-

NaOH (Base)

-

Toluene/water solvent mixture

-

-

Procedure:

-

To an oven-dried reaction vessel, add the aryl halide, tert-butanesulfinamide, Pd₂(dba)₃, and tBuXPhos.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed toluene/water solvent mixture and the NaOH base.

-

Heat the reaction mixture at the specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Logical Workflow for Palladium-Catalyzed Sulfinamide Synthesis

Caption: Palladium-catalyzed synthesis of aryl sulfinamides.

An innovative and green approach utilizes a dual copper and visible light-catalyzed reaction between phenylsulfinic acids and aryl azides.[4] This method proceeds under redox-neutral conditions and at room temperature.

Reaction Causality: This reaction is predicated on the ability of visible light to induce the formation of a triplet nitrene from the aryl azide. Concurrently, the copper catalyst facilitates the formation of a sulfonyl radical from the phenylsulfinic acid. The coupling of these two radical species leads to the formation of the S-N bond and, ultimately, the this compound product. This pathway avoids the use of potentially genotoxic aromatic amines as starting materials.[4]

Chemical Reactivity and Synthetic Utility

The sulfinamide functional group is a versatile intermediate in organic synthesis. Its reactivity is centered around the sulfur atom, which is in a lower oxidation state compared to the sulfur in a sulfonamide.

Key Reactions:

-

Oxidation: The sulfinamide group can be readily oxidized to the corresponding sulfonamide. This transformation is a key step in many synthetic sequences where the sulfinamide is used as a precursor to the more stable sulfonamide.

-

Derivatization: The primary sulfinamide products can be further functionalized. For instance, N-silylated sulfinamides can be easily desilylated to yield the primary sulfinamide, which can then be used in subsequent reactions.[1]

Applications in Drug Development and Medicinal Chemistry

While the benzenesulfonamide scaffold is a well-established pharmacophore in a multitude of approved drugs, the use of this compound is less common but holds significant potential.[5][6] Its unique stereoelectronic properties can be exploited to design novel therapeutic agents.

Rationale for Use in Drug Design:

-

Bioisosteric Replacement: The sulfinamide group can act as a bioisostere for other functional groups, such as amides or esters, potentially leading to improved pharmacokinetic or pharmacodynamic properties.

-

Chiral Auxiliary: Chiral sulfinamides are valuable reagents in asymmetric synthesis, enabling the stereocontrolled synthesis of complex drug molecules.

-

Metabolic Precursor: In some instances, a sulfinamide could be designed as a prodrug that is metabolized in vivo to the active sulfonamide.

Although specific examples of blockbuster drugs containing a this compound core are not as prevalent as those with a benzenesulfonamide, the exploration of this moiety in drug discovery is an active area of research. Derivatives of the broader sulfonamide class, for which this compound is a direct precursor, have shown a wide range of biological activities, including:

-

Anticancer Agents: By inhibiting enzymes like carbonic anhydrases, which are overexpressed in some tumors.[5]

-

Anticonvulsants: Through the inhibition of specific carbonic anhydrase isoforms in the central nervous system.[7]

-

Anti-Influenza Agents: By targeting the hemagglutinin protein of the influenza virus.[8]

Analytical Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the aromatic protons on the benzene ring and the protons on the nitrogen atom of the sulfinamide group.

-

¹³C NMR will display signals for the carbon atoms of the benzene ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the S=O stretch and the N-H bonds of the sulfinamide group.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Classification:

-

Acute toxicity, oral (Category 4): Harmful if swallowed.

-

Skin corrosion/irritation (Category 2): Causes skin irritation.

-

Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3): May cause respiratory irritation.

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

-

Avoid inhalation of dust or fumes.

-

Avoid contact with skin and eyes.[9]

Storage:

-

Store in a tightly sealed container in a cool, dry place.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. Consult the Safety Data Sheet (SDS) for specific disposal instructions.[9]

References

- Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. (n.d.). Taylor & Francis.

- Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. (n.d.). Taylor & Francis Online.

- Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. (2024). Journal of the American Chemical Society.

-

This compound. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

- Benzenesulfonyl chloride. (n.d.). Organic Syntheses.

- Preparation of Benzenesulfonyl chloride. (n.d.). Guidechem.

- Benzenesulfonyl chloride. (n.d.). Wikipedia.

- Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. (2024).

- How to synthesize Benzene Sulfonyl Chloride

- Sulfinamide synthesis by alkylation or aryl

- SAFETY D

- Benzenesulfonamide, N-butyl-. (2016). Lanxess.

- The Pivotal Role of Benzenesulfonamides in Modern Medicinal Chemistry: Applic

- Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. (n.d.).

- Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (2018).

- Benzenesulfonamide: Structure, Properties, and Applic

- Safety D

- Reactions of benzenesulfonohydrazides and benzenesulfonamides with hydrogen chloride or hydrogen bromide in acetic acid. (1977). PubMed.

- SAFETY D

- Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. (2011).

- N-Butylbenzenesulfonamide. (n.d.). AK Scientific, Inc.

- Benzenesulfonamide(98-10-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- Benzenesulfonamide. (n.d.). PubChem.

- Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. (n.d.).

- Process for the preparation of benzene sulfonamides. (n.d.).

- Amines to Sulfonamides: The Hinsberg Test. (2023). JoVE.

- Benzenesulfonamide. (n.d.). NIST WebBook.

- Benzenesulfonamide = 98 98-10-2. (n.d.). Sigma-Aldrich.

- benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sulfinamide synthesis by alkylation or arylation [organic-chemistry.org]

- 4. Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. aksci.com [aksci.com]

Introduction: The Sulfinamide Moiety as a Cornerstone of Asymmetric Synthesis

An In-Depth Technical Guide to the Application of Benzenesulfinamide and Its Derivatives in Asymmetric Organic Synthesis

In the landscape of modern organic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and agrochemical development where stereochemistry dictates biological activity. While numerous strategies exist to induce chirality, the use of chiral auxiliaries remains a robust and reliable method. A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation, after which it is removed to reveal the desired enantiomerically enriched product.

Within this context, sulfinamides have emerged as exceptionally powerful tools. It is critical to distinguish the sulfinamide functional group [R-S(O)NHR'] from the more widely known sulfonamide group [R-SO₂NHR']. While sulfonamides are a ubiquitous scaffold in medicinal chemistry, forming the basis of countless drugs, it is the chiral sulfinamide moiety that has revolutionized asymmetric synthesis.[1][2]

This guide focuses specifically on the application of tert-butanesulfinamide (often called Ellman's auxiliary), the most prominent and versatile derivative of the this compound family.[3] Introduced by Jonathan A. Ellman in 1997, enantiopure tert-butanesulfinamide has become an indispensable reagent for the asymmetric synthesis of chiral amines, a functional group present in over 80% of all drugs and drug candidates.[3][4] Its widespread adoption is due to its high stereodirecting ability, broad substrate scope, operational simplicity, and the commercial availability of both enantiomers, allowing access to either enantiomer of the target amine.

This document, intended for researchers, chemists, and drug development professionals, will provide a comprehensive overview of the core principles, mechanistic underpinnings, and practical applications of tert-butanesulfinamide as a chiral auxiliary.

Part 1: The Foundation: Synthesis and Stereocontrol of N-Sulfinyl Imines

The synthetic utility of tert-butanesulfinamide hinges on its ability to readily form chiral N-sulfinyl imines (also known as thiooxime S-oxides) upon condensation with aldehydes or ketones. These imines are the key intermediates that undergo highly diastereoselective nucleophilic attack.

Formation of N-tert-Butanesulfinyl Imines

The condensation reaction is typically straightforward and high-yielding. It involves reacting the chiral sulfinamide with a carbonyl compound in the presence of a mild Lewis acid, which acts as a dehydrating agent.

-

Causality Behind Reagent Choice: Titanium(IV) ethoxide, Ti(OEt)₄, is frequently used as the Lewis acid. Its role is twofold: it activates the carbonyl group towards nucleophilic attack by the sulfinamide nitrogen and facilitates the removal of water as the reaction proceeds, driving the equilibrium towards the imine product. Other dehydrating agents like CuSO₄ or MgSO₄ can also be effective. The reactions are often performed at room temperature or with gentle heating.[5]

Caption: General scheme for the formation of N-sulfinyl imines.

The Mechanism of Asymmetric Induction

The remarkable stereoselectivity of reactions involving N-sulfinyl imines stems from a combination of steric and electronic factors. The bulky tert-butylsulfinyl group effectively shields one face of the C=N double bond. For additions of organometallic reagents (e.g., Grignard or organolithium reagents), a widely accepted model involves the formation of a rigid, six-membered chair-like transition state.[6]

In this model, the metal cation (e.g., MgBr⁺) coordinates to both the sulfinyl oxygen and the imine nitrogen. To minimize steric hindrance, the large group on the imine carbon (R₁) preferentially occupies a pseudo-equatorial position. The bulky tert-butyl group also orients itself to minimize A-1,3 strain. This arrangement forces the incoming nucleophile (Nu⁻) to attack from the less hindered face, leading to a predictable stereochemical outcome.[6][7]

Caption: Transition state model for diastereoselective nucleophilic addition.

This powerful stereodirecting effect consistently yields high diastereomeric ratios (d.r.), often exceeding 95:5.

Cleavage of the Chiral Auxiliary

A key advantage of the sulfinamide auxiliary is its facile removal under mild acidic conditions. Treatment of the resulting N-sulfinyl protected amine with a stoichiometric amount of a strong acid, such as hydrochloric acid in a protic solvent like methanol or isopropanol, readily cleaves the N-S bond.[8] This step regenerates the chiral amine as its ammonium salt, which can be neutralized to afford the free primary amine. The byproducts, tert-butanesulfinic acid and its derivatives, are typically easy to separate from the desired product.

Part 2: Key Applications in Asymmetric Synthesis

The methodology has been applied to the synthesis of a vast array of chiral building blocks and complex molecules.

Synthesis of α-Chiral Primary Amines

The most prominent application of Ellman's auxiliary is the synthesis of α-chiral primary amines from aldehydes. A wide variety of nucleophiles can be employed, demonstrating the versatility of the method.[3]

Table 1: Representative Nucleophilic Additions to Aldehyde-Derived N-tert-Butanesulfinyl Imines

| Nucleophile Source | Nucleophile Type | Typical Diastereomeric Ratio (d.r.) | Reference |

| RMgX | Alkyl, Aryl Grignard | >95:5 | [3] |

| RLi | Alkyllithium | >90:10 | [3] |

| Reformatsky Reagents | Zinc Enolates | >95:5 | |

| Allylboronates | Allyl | >98:2 | |

| TMS-CN / Lewis Acid | Cyanide | >95:5 |

Synthesis of Complex Bioactive Molecules

The robustness and predictability of this chemistry have made it a go-to strategy in drug discovery and total synthesis.

Case Study: Asymmetric Synthesis of Apremilast

Apremilast (Otezla®) is an FDA-approved small molecule inhibitor of phosphodiesterase 4 (PDE4) used to treat psoriasis.[9] Its structure contains a key benzylic stereocenter. A practical asymmetric synthesis was developed using Ellman's sulfinamide as the chiral auxiliary.

The synthesis begins with the condensation of (R)-tert-butanesulfinamide with 3-ethoxy-4-methoxy-benzaldehyde. The resulting chiral N-sulfinyl imine then undergoes a highly stereoselective addition of a methyl sulfone-derived nucleophile. The auxiliary directs the addition to create the desired (S)-stereocenter with excellent diastereoselectivity (>25:1 d.r.). Finally, acid-mediated cleavage of the sulfinyl group furnishes the chiral amine intermediate, which is then converted to Apremilast.[9] This route provides the target molecule in a high overall yield (56%) and excellent enantiomeric excess (95.5% ee).[9]

Caption: Workflow for the asymmetric synthesis of an Apremilast precursor.

Modular Synthesis of bis-α-Chiral Amines

Recent advancements have extended the use of the sulfinamide auxiliary beyond single stereocenter induction. Innovative strategies now use it for consecutive chirality induction and transfer events.[10] This allows for the stereodivergent synthesis of advanced amines with multiple chiral centers from a single chiral source, providing access to all possible stereoisomers of complex molecules.[10]

Part 3: Detailed Experimental Protocols

The following protocols are generalized procedures that serve as a starting point for laboratory synthesis. Researchers should always consult primary literature for substrate-specific conditions.

Protocol 1: General Procedure for N-tert-Butanesulfinyl Imine Synthesis

This protocol describes the condensation of an aldehyde with (R)-tert-butanesulfinamide.

-

Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 equiv) and a suitable anhydrous solvent (e.g., THF, CH₂Cl₂).

-

Addition of Reagents: Add (R)-tert-butanesulfinamide (1.05 equiv).

-

Lewis Acid: Add Ti(OEt)₄ (2.0 equiv) dropwise via syringe. The mixture may become warm and turn yellow.

-

Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Quench the reaction by adding an equal volume of brine and stir vigorously for 10 minutes. Filter the resulting suspension through a pad of celite, washing the filter cake with ethyl acetate.

-

Purification: Separate the organic layer of the filtrate, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-sulfinyl imine is often pure enough for the next step but can be further purified by flash column chromatography if necessary.

Protocol 2: General Procedure for Diastereoselective Grignard Addition

This protocol details the addition of a Grignard reagent to a chiral N-sulfinyl imine.

-

Setup: Dissolve the N-sulfinyl imine (1.0 equiv) in an anhydrous solvent (e.g., THF, CH₂Cl₂) in an oven-dried flask under an inert atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality Note: Low temperatures are crucial for maximizing diastereoselectivity by rigidifying the transition state and minimizing competing side reactions.

-

Nucleophile Addition: Add the Grignard reagent (1.5-2.0 equiv, solution in THF or Et₂O) dropwise over 15-20 minutes, maintaining the internal temperature below -70 °C.

-

Reaction: Stir the mixture at -78 °C for 3-6 hours. Monitor by TLC for the disappearance of the starting imine.

-

Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous NH₄Cl solution.

-

Workup: Allow the mixture to warm to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.

Protocol 3: General Procedure for Auxiliary Cleavage

This protocol describes the removal of the tert-butanesulfinyl group.

-

Setup: Dissolve the purified N-sulfinyl-protected amine (1.0 equiv) in methanol.

-

Acid Addition: Add a solution of HCl in an organic solvent (e.g., 4N HCl in 1,4-dioxane or acetyl chloride in methanol, 3.0-4.0 equiv) at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 30-60 minutes, until TLC analysis indicates complete cleavage.

-

Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid is the hydrochloride salt of the chiral amine. It can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent to yield the free amine.

Conclusion

This compound derivatives, particularly tert-butanesulfinamide, have fundamentally transformed the field of asymmetric synthesis. The ability to form stable, chiral N-sulfinyl imines that undergo highly predictable and diastereoselective nucleophilic additions provides a powerful and versatile platform for the synthesis of enantiomerically pure amines. The operational simplicity of the three-step sequence—condensation, nucleophilic addition, and cleavage—coupled with the robustness of the chemistry across a wide range of substrates, has cemented its status as a foundational tool for researchers in academia and industry. As synthetic challenges become more complex, the principles pioneered by this methodology will undoubtedly continue to inspire the development of next-generation stereoselective transformations.

References

-

Hennum, M., Fliegl, H., Gundersen, L. L., & Eisenstein, O. (2014). Mechanistic insights on the stereoselective nucleophilic 1,2-addition to sulfinyl imines. The Journal of Organic Chemistry, 79(6), 2514–2521. [Link]

-

Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. Retrieved from [Link]

-

Li, G., Ma, J., Li, B., & Zhang, Z. (2021). Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. Molbank, 2021(4), M1275. [Link]

-

Wikipedia contributors. (2023). tert-Butanesulfinamide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Kiełbasiński, P., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4331–4454. [Link]

-

Zhang, M., Chen, P., Wang, M., & He, Y. (2022). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. Molecules, 27(17), 5539. [Link]

-

Wang, Z., et al. (2024). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Science Advances, 10(14). [Link]

-

Jinli Chemical. (2026). Benzenesulfonamide: Structure, Properties, and Applications. Retrieved from [Link]

-

Kamal, A., et al. (2011). Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman’s Chiral Auxiliary. Natural Product Communications, 6(11), 1600-1604. [Link]

-

Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols, 5(5), 875–885. [Link]

-

Wikipedia contributors. (2023). N-Sulfinyl imine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of N-sulfinyl imines. Retrieved from [Link]

Sources

- 1. Benzenesulfonamide: Structure, Properties, and Applications_Industry News_News_Jinli Chemical [en.jinlichemical.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]

- 4. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 5. N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]

- 6. Mechanistic insights on the stereoselective nucleophilic 1,2-addition to sulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Unique Character of the Benzenesulfinamide Moiety

An In-Depth Technical Guide to the Reactivity of the Benzenesulfinamide Functional Group

In the landscape of sulfur-containing functional groups, the this compound moiety, characterized by a sulfur atom in the +4 oxidation state double-bonded to one oxygen and single-bonded to both a phenyl ring and a nitrogen atom (Ph-S(O)-NRR'), occupies a unique and synthetically versatile position. It serves as a critical intermediate, a chiral auxiliary, and a precursor to the ubiquitous benzenesulfonamide scaffold found in a vast array of therapeutic agents.[1] Unlike the more common and highly oxidized benzenesulfonamide (Ph-SO₂-NRR'), the this compound group possesses a stereogenic sulfur center, a lone pair of electrons on the sulfur, and a nuanced electronic profile that imparts a distinct and exploitable reactivity.

This guide provides an in-depth exploration of the core reactivity of the this compound functional group. We will move beyond simple definitions to examine the causality behind its reactions, offering field-proven insights into its behavior with electrophiles and nucleophiles at its nitrogen and sulfur centers, the reactivity of its associated aromatic ring, and its application in modern synthetic methodologies. The protocols and mechanistic discussions herein are designed to equip researchers and drug development professionals with the authoritative knowledge required to harness the full potential of this powerful functional group.

Modern Synthetic Access to Benzenesulfinamides

The construction of the S(O)-N bond is a pivotal step in accessing this functional group. While classical methods exist, modern catalysis has opened new pathways that offer mild conditions and broad substrate scope. A noteworthy advancement is the dual copper and visible-light-catalyzed coupling of arylsulfinic acids and aryl azides, which proceeds under redox-neutral conditions.[1] This method avoids the use of genotoxic aromatic amines or the harsh conditions often required for the reduction of nitroarenes.[1]

The proposed mechanism leverages the ability of visible light to induce the formation of a triplet nitrene from an aryl azide. This intermediate then couples with a sulfonyl radical, generated via a single-electron transfer (SET) process involving the copper catalyst, to form the desired S(O)-N bond.[1]

Caption: Proposed mechanism for Cu/Visible Light S(O)-N coupling.[1]

Experimental Protocol: Synthesis of N-Aryl Benzenesulfinamides

This protocol is adapted from the dual copper and visible light-catalyzed methodology.[1]

-

Reaction Setup: To an oven-dried Schlenk tube, add the arylsulfinic acid (1.0 equiv.), aryl azide (1.2 equiv.), and CuCN (10 mol%).

-

Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon). Add anhydrous, degassed solvent (e.g., DMSO) via syringe.

-

Reaction Conditions: Stir the mixture at room temperature under irradiation from a blue LED lamp (460-470 nm).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired this compound derivative.

Core Reactivity at the Nitrogen Center: N-Alkylation

The nitrogen atom in a primary or secondary this compound is nucleophilic and its attached proton is acidic, making it a prime site for functionalization. N-alkylation is a fundamental transformation that expands the chemical diversity of these scaffolds. Modern "borrowing hydrogen" or "hydrogen autotransfer" methodologies, which use alcohols as alkylating agents with water as the only byproduct, represent a highly atom-economical and environmentally benign approach.[2][3]

Ruthenium p-cymene complexes have proven to be highly effective catalysts for the selective N-alkylation of aminobenzenesulfonamides (and by extension, sulfinamides) with alcohols.[2][4][5] The mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde, which then condenses with the amine. The resulting imine is subsequently hydrogenated by the catalyst, which returns the borrowed hydrogen, yielding the N-alkylated product.[2]

Caption: Catalytic cycle for Ru-catalyzed N-alkylation via borrowing hydrogen.

Data Presentation: Scope of Ru-Catalyzed N-Alkylation

The versatility of the ruthenium-catalyzed N-alkylation is demonstrated by its tolerance to various functional groups on both the alcohol and the this compound/benzenesulfonamide substrate.

| Entry | Benzenesulfonamide Substrate | Alcohol | Product | Yield (%)[2] |

| 1 | 4-aminobenzenesulfonamide | Benzyl alcohol | 4-amino-N-benzylbenzenesulfonamide | 95 |

| 2 | 4-aminobenzenesulfonamide | 4-Methoxybenzyl alcohol | 4-amino-N-(4-methoxybenzyl)benzenesulfonamide | 92 |

| 3 | 4-aminobenzenesulfonamide | 1-Butanol | 4-amino-N-butylbenzenesulfonamide | 85 |

| 4 | 3-aminobenzenesulfonamide | Benzyl alcohol | 3-amino-N-benzylbenzenesulfonamide | 93 |

Experimental Protocol: Ru-Catalyzed N-Alkylation of Aminobenzenesulfonamides

This protocol is a representative procedure for the borrowing hydrogen methodology.[2]

-

Reaction Setup: In a 25 mL Schlenk tube, combine the aminobenzenesulfonamide (1.0 mmol), the alcohol (1.2 mmol), Cs₂CO₃ (1.0 equiv), and the catalyst, [(p-cymene)Ru(2,2′-bpyO)(H₂O)] (1 mol %).

-

Solvent Addition: Add tert-amyl alcohol (2 mL) as the solvent.

-

Reaction Conditions: Seal the tube and heat the mixture in an oil bath at 125 °C for 12 hours.

-

Workup: After cooling the reaction to room temperature, concentrate the mixture in vacuo to remove the solvent.

-

Purification: Purify the residue by flash column chromatography using a hexanes/ethyl acetate gradient to isolate the pure N-alkylated product.

Core Reactivity at the Sulfur Center

The sulfur atom in a this compound is a key hub of reactivity. It is susceptible to oxidation and can be targeted by both nucleophiles and electrophiles.

-

Oxidation to Benzenesulfonamides: The most characteristic reaction of the sulfinamide group is its oxidation from the S(IV) state to the more stable S(VI) state of a sulfonamide. This transformation is synthetically crucial as it provides access to the vast chemical space of benzenesulfonamides, which are prominent in medicinal chemistry.[1][6][7] This oxidation can be achieved with a variety of common oxidizing agents, such as hydrogen peroxide, m-CPBA, or potassium permanganate, under controlled conditions.

-

Reductive N-S Bond Cleavage: While sulfonamides are generally considered metabolically stable and synthetically robust, recent advances have demonstrated that the N-S bond can be reductively cleaved under mild conditions.[8] This strategy transforms the sulfonamide (and by extension, the sulfinamide) from a terminal functional group into a versatile synthetic handle, allowing for late-stage functionalization of complex molecules. The cleavage generates an amine and a sulfinate, both of which can be engaged in further in-situ reactions.[8]

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The this compound group significantly influences the reactivity of the attached phenyl ring towards electrophilic aromatic substitution (EAS).

-

Directing Effects: The -S(O)NHR group is electron-withdrawing due to the electronegativity of the oxygen and nitrogen atoms and the inductive effect of the sulfur atom. Consequently, it deactivates the benzene ring towards EAS, making reactions slower compared to unsubstituted benzene.[9][10] This deactivation directs incoming electrophiles primarily to the meta position.[9][11] This is a critical consideration when planning multi-step syntheses involving functionalization of the aromatic core.

Caption: General workflow for Electrophilic Aromatic Substitution on a this compound.

Common EAS reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (SO₃/H₂SO₄) can be performed, though they may require more forcing conditions than with activated rings.[11][12]

Conclusion

The this compound functional group is far more than a simple precursor to sulfonamides. Its unique electronic structure provides multiple handles for synthetic manipulation. The nucleophilic nitrogen allows for predictable and efficient N-alkylation and acylation, while the oxidizable sulfur provides a gateway to the critical sulfonamide class. Furthermore, the deactivating, meta-directing nature of the group on the aromatic ring allows for controlled electrophilic substitution. Modern catalytic methods have made the synthesis and functionalization of benzenesulfinamides more efficient and sustainable than ever before. For researchers in organic synthesis and drug development, a thorough understanding of this reactivity is essential for designing novel synthetic routes and for the rational design of new therapeutic agents.

References

-

Synthesis of benzene-sulfonamide. (n.d.). PrepChem.com. [Link]

-

Benzenesulfonamide: Structure, Properties, and Applications. (2026, January 9). Jinli Chemical. [Link]

-

Li, J.-S., et al. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry, 89(12), 8397–8406. [Link]

-

Wang, H., et al. (2022). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. Molecules, 27(17), 5539. [Link]

-

Zhang, Z., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 65(15), 10446–10463. [Link]

-

Ghorab, M. M., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(9), 4247–4257. [Link]

-

Li, J.-S., et al. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. PubMed.[Link]

- Method for synthesizing benzene sulfonamide compounds. (2014).

-

Chen, Y.-T., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(8), 602–606. [Link]

-

Li, J.-S., et al. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry. [Link]

-

Benzenesulfonamide. (n.d.). The Royal Society of Chemistry. [Link]

-

Sun, L., et al. (2021). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 64(1), 641–662. [Link]

-

Protection of N- and O-Functional Groups. (2005, May 30). Organic Chemistry Portal. [Link]

-

Chen, Y.-T., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Rogne, O. (1968). Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society B: Physical Organic, 1294. [Link]

-

El-Gazzar, M. G., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28731–28751. [Link]

-

Ismalaj, E., et al. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem. [Link]

-

El-Sepelgy, O., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(6), 1706–1710. [Link]

-

Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

-

26.04 Protecting Groups for Amines: Sulfonamides. (2020, May 18). YouTube. [Link]

-

Electrophilic Aromatic Substitution Reactions of Benzene Review. (2015, November 11). YouTube. [Link]

-

Electrophilic substitution reactions of benzene. (n.d.). Crunch Chemistry. [Link]

-

Dykstra, K. M., et al. (2021). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Department of Chemistry. [Link]

Sources

- 1. Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Benzenesulfonamide: Structure, Properties, and Applications_Industry News_News_Jinli Chemical [en.jinlichemical.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Electrophilic substitution reactions of benzene - Crunch Chemistry [crunchchemistry.co.uk]

- 12. Aromatic Reactivity [www2.chemistry.msu.edu]

Navigating the Solubility Landscape of Benzenesulfinamide: A Technical Examination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Challenge of Characterizing Benzenesulfinamide

In the realm of chemical research and pharmaceutical development, a comprehensive understanding of a compound's physicochemical properties is paramount. Solubility, in particular, governs a multitude of critical parameters, from reaction kinetics and purification strategies to bioavailability and formulation design. This guide was intended to provide an in-depth technical exploration of the solubility of this compound in various organic solvents. However, an exhaustive search of scientific literature and chemical databases has revealed a significant challenge: a notable absence of empirical solubility data for a compound specifically identified as "this compound."

The search for this compound consistently redirects to its more common and stable oxidized counterpart, benzenesulfonamide (CAS No. 98-10-2) . This suggests that this compound may be a transient or less common intermediate, and consequently, its solubility profile has not been extensively characterized or reported in readily accessible literature.

Therefore, this document will pivot to address this critical finding. It will serve as a guide to understanding the structural and chemical factors that would theoretically govern the solubility of a sulfinamide like this compound, drawing parallels with the known properties of its close chemical relatives, benzenesulfinic acid and benzenesulfonamide. We will also present a robust, standardized protocol for experimentally determining the solubility of such a compound, should a stable sample be available.

Deconstructing the Molecule: Theoretical Solubility Considerations

To predict the solubility of this compound, we must first analyze its molecular structure. The molecule consists of a nonpolar phenyl group and a polar sulfinamide functional group (-S(O)NH₂). This amphiphilic nature is the primary determinant of its solubility behavior.

Key Structural Features Influencing Solubility:

-

Polar Sulfinamide Group: The sulfinamide group possesses a sulfur-oxygen double bond and an N-H bond, making it capable of acting as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the oxygen and nitrogen lone pairs). This polarity suggests a propensity for solubility in polar solvents.

-

Nonpolar Phenyl Group: The benzene ring is hydrophobic and will favor interactions with nonpolar solvent molecules through van der Waals forces.

The interplay between these two moieties dictates the overall solubility. A solvent that can effectively solvate both the polar head and the nonpolar tail will be the most suitable.

Diagram of Intermolecular Forces

The following diagram illustrates the potential hydrogen bonding interactions between this compound and a generic protic solvent like an alcohol.

Caption: Potential hydrogen bonding between this compound and a protic solvent.

Predicting Solubility in Common Organic Solvents

Based on the "like dissolves like" principle and the molecular structure of this compound, we can make the following educated predictions:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the sulfinamide group. The alkyl chains are also relatively short, minimizing nonpolar repulsion. Therefore, this compound is expected to exhibit good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate): These solvents have significant dipole moments and can act as hydrogen bond acceptors (carbonyl oxygen in acetone and ethyl acetate, chlorine atoms in dichloromethane). They should be able to solvate the polar sulfinamide group to some extent. The nonpolar phenyl group will also interact favorably. Solubility is predicted to be moderate to good .

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack the ability to form strong interactions with the polar sulfinamide group. While the phenyl group will be well-solvated, the energetic penalty of disrupting the solvent-solvent interactions to accommodate the polar head will be high. Consequently, this compound is expected to have low to negligible solubility in nonpolar solvents.

A Standardized Protocol for Experimental Solubility Determination

Given the absence of published data, experimental determination is the only definitive way to characterize the solubility of this compound. The following is a robust, self-validating protocol based on the isothermal shake-flask method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions:

-

To a series of glass vials, add a known volume (e.g., 5 mL) of each selected organic solvent.

-

Add an excess amount of this compound to each vial to ensure that a solid phase remains at equilibrium. The exact amount should be enough to be visibly in excess.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate. It is advisable to perform a preliminary kinetic study to determine the time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

For finely dispersed solids, centrifuge the vials at a moderate speed to pellet the excess solid.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the solid, take the sample from the upper portion of the liquid.

-

Immediately filter the withdrawn sample through a 0.22 µm syringe filter into a pre-weighed vial to remove any remaining microscopic solid particles.

-

Accurately weigh the filtered solution.

-

Prepare a series of dilutions of the filtered saturated solution with the same solvent.

-

Analyze the diluted solutions using a validated analytical method, such as HPLC with a UV detector, to determine the concentration of this compound. A calibration curve prepared with known concentrations of this compound in the same solvent is essential for accurate quantification.

-

-

Data Calculation and Reporting:

-

Calculate the solubility from the concentration of the saturated solution. The results can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

-

The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

-

Conclusion and Future Directions

While a definitive, data-rich guide on the solubility of this compound remains elusive due to the scarcity of published information, this document provides a strong theoretical framework for predicting its behavior in organic solvents. The provided experimental protocol offers a clear and reliable path for researchers to determine these crucial solubility parameters.

The scientific community would greatly benefit from the experimental determination and publication of the solubility of this compound in a range of common organic solvents. Such data would not only fill a knowledge gap but also facilitate the use of this compound in synthetic chemistry and potentially in the development of novel pharmaceuticals.

References

As this guide is based on theoretical principles and standard methodologies due to the lack of specific data for this compound, the references below point to foundational concepts in solubility and the properties of related compounds.

- Benzenesulfonamide (CAS 98-10-2) Physical/Chemical Properties. Available from various chemical supplier databases such as Sigma-Aldrich, Merck, and Thermo Fisher Scientific.

- General Principles of Solubility. In Martin's Physical Pharmacy and Pharmaceutical Sciences. (A comprehensive textbook covering the theoretical basis of solubility).

- Experimental Determination of Solubility.IUPAC-NIST Solubility Data Series.

An In-depth Technical Guide to Sulfinamide Chiral Auxiliaries in Asymmetric Synthesis

Foreword

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly within drug development and materials science where stereochemistry dictates function. Chiral amines, a ubiquitous structural motif in over 80% of all drugs and clinical candidates, present a significant synthetic challenge.[1] Among the myriad strategies developed for asymmetric amine synthesis, the use of chiral auxiliaries remains a robust, reliable, and highly predictable method. This guide focuses on the preeminent role of sulfinamide-based chiral auxiliaries, with a deep dive into tert-butanesulfinamide, a reagent that has revolutionized the field since its introduction by Jonathan A. Ellman in 1997.[2][3] Often referred to as "Ellman's auxiliary," this compound serves as a versatile chiral ammonia equivalent, enabling the stereoselective synthesis of a vast spectrum of amine-containing molecules with exceptional levels of control.[2] Its impact is evidenced by its use on metric-ton scales and in over 6,000 publications, a testament to its efficacy and reliability in both academic and industrial settings.[1]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural descriptions to explore the mechanistic underpinnings, practical considerations, and broad applications of this powerful synthetic tool, providing the foundational knowledge required to confidently implement and adapt this chemistry for novel applications.

The Foundation: Synthesis of Enantiopure tert-Butanesulfinamide

The utility of any chiral auxiliary is predicated on its accessibility in enantiopure form. The commercial success and widespread adoption of tert-butanesulfinamide are largely due to a highly practical and scalable two-step synthesis developed by Ellman's group.[4][5] This process begins with the inexpensive petroleum byproduct, di-tert-butyl disulfide, and proceeds through a key catalytic asymmetric oxidation.[4][6]

The sequence involves:

-

Asymmetric Oxidation: The di-tert-butyl disulfide is oxidized enantioselectively to the corresponding tert-butyl tert-butanethiosulfinate. This step establishes the crucial sulfur-centered stereocenter.

-

Nucleophilic Displacement: The sulfur-sulfur bond of the thiosulfinate is cleaved by lithium amide in liquid ammonia, which proceeds with inversion of configuration at the sulfur atom to yield the final tert-butanesulfinamide product.[6][7] A single crystallization typically affords the material in optically pure form.[6]

Experimental Protocol: Synthesis of (R)-(+)-tert-Butanesulfinamide

(Adapted from Organic Syntheses, Coll. Vol. 10, p.176 (2004); Vol. 76, p.82 (1999))

Step 1: (R,R)-tert-Butyl tert-butanethiosulfinate

-

To a solution of (1S,2R)-(−)-cis-1-amino-2-indanol derived ligand and vanadyl acetylacetonate (VO(acac)₂) in a suitable solvent, add di-tert-butyl disulfide.

-

Cool the mixture and add 70% tert-butyl hydroperoxide (TBHP) dropwise, maintaining the temperature below the specified limit.

-

Stir the reaction until completion, as monitored by TLC or HPLC.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with an organic solvent, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thiosulfinate, which can be used directly in the next step.

Step 2: (R)-(+)-tert-Butanesulfinamide

-

In a flask equipped for low-temperature reactions, condense ammonia gas.

-

Add small pieces of lithium metal to the liquid ammonia with vigorous stirring to form a deep blue solution of lithium amide.

-

Add a solution of the crude (R,R)-tert-butyl tert-butanethiosulfinate from Step 1 in an appropriate solvent (e.g., THF) dropwise to the lithium amide solution. The use of ammonia as the solvent is critical to prevent racemization.[6]

-

After the addition is complete, stir for a short period before quenching the reaction with solid ammonium chloride.

-

Allow the ammonia to evaporate. Extract the residue with an organic solvent (e.g., methylene chloride).

-

Wash the combined organic layers, dry, and concentrate to give the crude sulfinamide.

-

Purify by trituration and/or crystallization to afford the enantiomerically pure (R)-(+)-tert-butanesulfinamide.[8]

The Core Mechanism: Stereocontrol in Amine Synthesis

The power of tert-butanesulfinamide lies in its ability to orchestrate highly diastereoselective carbon-carbon and carbon-hydride bond formations onto an imine scaffold. The process universally involves three key stages: formation of the N-sulfinyl imine, diastereoselective nucleophilic addition, and removal of the auxiliary.

Formation of N-Sulfinyl Imines

tert-Butanesulfinamide condenses readily with a wide range of aldehydes and ketones under mild conditions to form the corresponding N-tert-butanesulfinyl imines (sulfinimines).[9][10] These intermediates are generally stable, isolable compounds, a significant advantage over many transiently formed chiral imines.[11] The reaction is typically facilitated by a dehydrating agent like magnesium sulfate (MgSO₄) or titanium(IV) ethoxide (Ti(OEt)₄), the latter being particularly effective for less reactive ketones.[12]

The Chelation-Controlled Transition State

The high degree of stereoselectivity observed in nucleophilic additions to N-sulfinyl imines is rationalized by a rigid, six-membered, chair-like transition state.[7] When using organometallic reagents where the metal is a good Lewis acid (e.g., Mg in Grignard reagents), the metal cation coordinates to both the sulfinyl oxygen and the imine nitrogen. This chelation forces the bulky tert-butyl group into a pseudo-equatorial position to minimize steric hindrance. Consequently, the nucleophile is directed to attack the opposite face of the C=N bond, leading to a single, predictable diastereomer.[12]

While this chelation model is highly predictive for many reagents, it is important to note that weakly coordinating metals (e.g., Li) or the presence of strongly coordinating Lewis acids can disrupt this arrangement, leading to an "open" transition state and potentially the opposite diastereomer.[3][12] This provides a powerful, albeit less common, method for accessing alternative stereoisomers.

Scope of Nucleophilic Addition

The activated nature of the N-sulfinyl imine C=N bond allows for the successful addition of a diverse array of nucleophiles. High yields and diastereoselectivities are routinely achieved for:

-

Organometallic Reagents: Grignard reagents, organolithiums, and organozinc compounds are commonly used to install alkyl, aryl, and vinyl groups.[2][13]

-

Enolates: The addition of ester and ketone enolates provides a direct route to chiral β-amino acids and γ-amino ketones.[2]

-

Hydride Reagents: Reductions using reagents like L-selectride can deliver chiral amines with high diastereoselectivity.[14][15]

| Substrate (Aldehyde) | Nucleophile (R-MgBr) | Solvent | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| Isovaleraldehyde | PhMgBr | CH₂Cl₂ | 98:2 | 94 | [12] |

| Benzaldehyde | MeMgBr | THF | 94:6 | 85 | [12] |

| 3-Phenylpropanal | VinylMgBr | THF | >99:1 | 89 | [11] |

| Cyclohexanecarboxaldehyde | EtMgBr | CH₂Cl₂ | 98:2 | 95 | [11] |

From Adduct to Product: Auxiliary Cleavage and Recovery

A critical feature of a useful chiral auxiliary is its facile removal under conditions that do not compromise the newly formed stereocenter. The tert-butanesulfinyl group is readily cleaved under mild acidic conditions, most commonly with stoichiometric hydrochloric acid in a protic solvent like methanol or ethanol.[2][16][17] This treatment cleanly liberates the desired amine as its hydrochloride salt, which can often be isolated simply by filtration or precipitation.

Experimental Protocol: Cleavage of the tert-Butanesulfinyl Group

-

Dissolve the N-sulfinyl amine adduct in a minimal amount of methanol.

-

Cool the solution in an ice bath.

-

Add a solution of HCl in diethyl ether (e.g., 2.0 M) dropwise.

-

Stir the mixture at 0 °C to room temperature until the reaction is complete (monitored by TLC).

-

If a precipitate forms, collect the amine hydrochloride salt by filtration. If not, concentrate the reaction mixture and triturate with diethyl ether to induce precipitation.

-

The free amine can be obtained by neutralizing the salt with a suitable base.

The Fate and Recycling of the Auxiliary

From a process chemistry and sustainability perspective, the ability to recover and recycle the chiral auxiliary is highly desirable. Upon cleavage with HCl, the auxiliary is converted to tert-butylsulfinyl chloride.[18][19] This species can be trapped and recovered. A reported method involves treating the filtrate (after removal of the amine salt) with ammonia to regenerate the racemic sulfinamide in high yield.[18] To recover the enantiopure auxiliary, the sulfinyl chloride can be trapped with a chiral alcohol, followed by separation of the diastereomeric sulfinate esters and subsequent treatment with lithium amide.[18][19]

Impact on Drug Discovery and Total Synthesis

The reliability and broad scope of the Ellman sulfinamide methodology have made it a go-to strategy in the synthesis of complex, high-value molecules. Its application is a recurring theme in the development of new pharmaceuticals and the total synthesis of natural products.

-

Pharmaceuticals: The methodology has been instrumental in the synthesis of numerous clinical candidates and approved drugs, including the first-in-class HIV-1 capsid inhibitor Lenacapavir (Gilead), which was recognized by Science magazine as the 2024 Breakthrough of the Year.[1] It has also been applied to the asymmetric synthesis of Cetirizine.[2]

-

Natural Product Synthesis: The predictable stereocontrol offered by the auxiliary is ideal for establishing key stereocenters in complex natural products. It has been widely used to construct N-heterocyclic cores such as piperidines, pyrrolidines, and aziridines, which are common motifs in alkaloids and other bioactive molecules.[9][14][17][20]

Conclusion

tert-Butanesulfinamide has rightfully earned its place as a cornerstone of modern asymmetric synthesis. Its success is built on a foundation of practical accessibility, operational simplicity, and, most importantly, a profound and predictable control over stereochemistry. The formation of stable N-sulfinyl imine intermediates, governed by a well-understood chelation-controlled transition state, allows for the diastereoselective addition of a vast range of nucleophiles. Coupled with the straightforward removal and potential for recycling of the auxiliary, this methodology provides an unparalleled platform for the synthesis of chiral amines. For scientists engaged in the intricate art of molecule-building, particularly in the pharmaceutical arena, the Ellman auxiliary is not merely a reagent but a robust and enabling technology that continues to accelerate innovation and discovery.

References

-

tert-Butanesulfinamide - Wikipedia. [Link]

-

Liu, G., Cogan, D. A., & Ellman, J. A. (1997). Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines. Journal of the American Chemical Society, 119(41), 9913–9914. [Link]

-

Ghorai, S., & Gandon, V. (2010). Asymmetric Addition of Alkoxy Ethynyl Anion to Chiral N-Sulfinyl Imines. Organic Letters, 12(18), 4140–4143. [Link]

-

Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. [Link]

-

Chiral auxiliary - Wikipedia. [Link]

-

Wang, R., et al. (2025). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Science Advances. [Link]

-

Asymmetric Synthesis of Amines - Ellman Laboratory - Yale University. [Link]

-

Prakash, T., et al. (2022). Synthetic Approach toward Enantiopure Cyclic Sulfinamides. Organic Letters, 24(25), 4646–4650. [Link]

-

N-Sulfinyl imine - Wikipedia. [Link]

-

Mondal, P., & Ghorai, P. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. RSC Advances, 11(36), 22171–22191. [Link]

-